Gelsevirine

Description

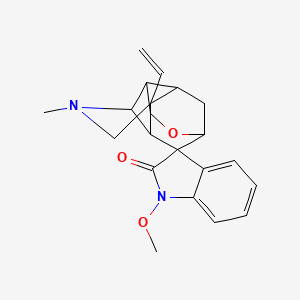

1-Methoxygelsemine is a natural product found in Gelsemium elegans with data available.

Properties

IUPAC Name |

2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCMFCWHWCCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Gelsevirine from Gelsemium elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the isolation of gelsevirine (B199093), a prominent indole (B1671886) alkaloid, from the plant Gelsemium elegans. This plant, known colloquially as "heartbreak grass," is a rich source of complex alkaloids with significant pharmacological interest. The methodologies detailed herein are compiled from peer-reviewed scientific literature and are intended to provide a comprehensive resource for researchers in natural product chemistry and drug development.

Overview of Isolation Strategies

The isolation of this compound from Gelsemium elegans primarily involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by sophisticated chromatographic techniques to separate and purify the target compound. The choice of method can significantly impact the yield and purity of the final product. Two primary strategies have been successfully employed: conventional acid-base extraction followed by column chromatography, and the more advanced high-speed counter-current chromatography (HSCCC).

Experimental Protocols

Method 1: Acid-Base Extraction and Silica (B1680970) Gel Column Chromatography

This traditional method relies on the basic nature of alkaloids to separate them from neutral components in the plant extract.

Protocol:

-

Extraction:

-

The dried and powdered stems and leaves of Gelsemium elegans are subjected to extraction with ethanol.

-

The resulting ethanolic extract is concentrated under reduced pressure.

-

-

Acid-Base Partitioning:

-

The concentrated extract is suspended in water and acidified to a pH of approximately 4 using 20% sulfuric acid (H₂SO₄).

-

This acidic suspension is then partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral, non-alkaloidal components.

-

The remaining aqueous phase, containing the protonated alkaloids, is basified to a pH of about 10 with sodium carbonate (Na₂CO₃).

-

The basified solution is then extracted with chloroform (B151607) (CHCl₃) to yield a crude alkaloid mixture[1].

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH), typically starting from a ratio of 30:1 and gradually increasing in polarity to 1:1, to separate the different alkaloids[1]. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and improving recovery. Two effective HSCCC methods are presented below.

2.2.1. pH-Zone-Refining HSCCC

This powerful technique separates alkaloids based on their pKa values.

Protocol:

-

Crude Extract Preparation: A crude alkaloid extract is first obtained using a standard acid-base extraction method.

-

Solvent System: A two-phase solvent system is prepared using methyl tert-butyl ether (MtBE), acetonitrile, and water in a 3:1.5:4 (v/v) ratio[2].

-

Stationary and Mobile Phases:

-

HSCCC Operation: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the two phases and subjected to HSCCC separation to yield purified this compound[2][3].

2.2.2. Single-Step HSCCC

This method allows for the direct separation of this compound from a crude extract in a single run.

Protocol:

-

Crude Extract Preparation: A crude extract from G. elegans is prepared.

-

Solvent System: A two-phase solvent system is composed of chloroform, methanol, and 0.1 M hydrochloric acid in a 4:4:2 (v/v) ratio[3].

-

HSCCC Operation: The crude extract (e.g., 300 mg) is separated using the prepared solvent system in one step to obtain pure this compound[3].

Data Presentation

The quantitative outcomes of the described isolation methods are summarized below. These tables facilitate a direct comparison of the efficiency of each technique.

Table 1: Yield and Purity of this compound via HSCCC Methods

| Method | Starting Material | This compound Yield (mg) | Purity by HPLC (%) | Reference |

| pH-Zone-Refining HSCCC | 1.5 g crude extract | 195 | 96.7 | [2][3] |

| Single-Step HSCCC | 300 mg crude extract | 21.2 | 98.6 | [3] |

Table 2: Spectroscopic Data for this compound Identification

| Analysis Type | Data | Reference |

| ¹H NMR | Confirmed by comparison with known standards | [2][3] |

| ¹³C NMR | Confirmed by comparison with known standards | [2][3] |

| ESI-MS | Confirmed molecular weight | [2][3] |

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the this compound isolation protocols.

Caption: General workflow for the isolation and purification of this compound.

Caption: Detailed workflow of the acid-base partitioning step.

Conclusion

The isolation of this compound from Gelsemium elegans can be effectively achieved through multiple robust protocols. While traditional methods involving acid-base extraction and silica gel chromatography are viable, modern techniques like pH-zone-refining and single-step HSCCC offer superior efficiency, yield, and purity in a shorter timeframe[2][3]. The selection of the most appropriate method will depend on the available equipment, scale of isolation, and desired purity of the final compound. The data and protocols presented in this guide provide a solid foundation for researchers to successfully isolate this compound for further pharmacological investigation and drug development endeavors.

References

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to Gelsevirine: Chemical Structure and Properties

This compound is a naturally occurring oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1][] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anxiolytic, and antitumor effects.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound possesses a complex polycyclic structure. Its systematic IUPAC name is (3′S,9S)-5-ethenyl-3R,4,4aR,5S,6,7,8S,8aS-octahydro-1′-methoxy-7-methyl-spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3′-[3H]indol]-2′(1′H)-one.[3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₄N₂O₃ | [1][3] |

| Molecular Weight | 352.4 g/mol | [1][3] |

| CAS Number | 38990-03-3 | [1][3] |

| Appearance | Powder | [1][] |

| Purity | ≥98% | [1][3] |

| Boiling Point | 130-150°C (at 0.0001 Torr) | [] |

| Density (Predicted) | 1.34±0.1 g/cm³ | [] |

| pKa (Predicted) | 8.85±0.40 | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in Methanol (1-10 mg/ml). | [1][3][5] |

Biological Activities and Pharmacological Properties

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic development. Its effects are multifaceted, spanning anti-inflammatory, anxiolytic, and anticancer properties.

Anti-inflammatory Activity

A significant body of research highlights this compound's potent anti-inflammatory effects. It has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[3][4] By inhibiting STING, this compound can mitigate the inflammatory response in conditions like sepsis.[3][4] Furthermore, it has been shown to protect against ischemic stroke by regulating microglia-related neuroinflammation through the JAK2-STAT3 pathway.[6]

Anxiolytic Activity

This compound exhibits potent anxiolytic (anti-anxiety) effects.[1][] Studies suggest that its anxiolytic mechanism may involve agonist action at glycine (B1666218) receptors in the brain.[] Notably, this compound demonstrates comparable anxiolytic activity to other alkaloids from Gelsemium elegans but with lower toxicity.[4]

Antitumor Activity

In vitro studies have shown that this compound can significantly inhibit the proliferation of human carcinoma cell lines.[1] The table below summarizes the 50% inhibiting concentration (IC50) values of this compound against different cancer cell lines.

| Cell Line | IC50 (mmol·L⁻¹) |

| SW480 (Colon Carcinoma) | 1.41 ± 0.06 |

| MGC80-3 (Gastric Cancer) | 1.22 ± 0.11 |

Source:[1]

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and immune response.

Inhibition of the STING Signaling Pathway

This compound has been identified as a specific inhibitor of the STING pathway.[4][7][8] Cytosolic DNA, from pathogens or damaged host cells, activates the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[7][9] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[4][8] This prevents STING dimerization and subsequent activation of downstream signaling.[4] Additionally, this compound promotes K48-linked ubiquitination and degradation of STING, further dampening the inflammatory cascade.[4][7][8]

Caption: this compound inhibits the STING signaling pathway.

Modulation of the JAK2-STAT3 Signaling Pathway

In the context of neuroinflammation, such as that occurring during an ischemic stroke, this compound has been shown to inhibit the Janus kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] Over-activation of microglia contributes to neuronal damage. This compound directly binds to and inhibits the kinase activity of JAK2.[6] This prevents the phosphorylation and subsequent nuclear translocation of STAT3, which in turn downregulates the transcription of pro-inflammatory genes in microglia.[6]

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for the study of this compound.

Isolation and Purification

High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the one-step separation and purification of this compound from the crude extract of G. elegans.[10]

-

Sample Preparation : Crude alkaloid extract from G. elegans is prepared.[10]

-

Solvent System : A two-phase solvent system, such as chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2), is utilized.[10]

-

HSCCC Operation : The upper phase serves as the stationary phase and the lower phase as the mobile phase. The apparatus is run at a specific rotational speed (e.g., 800 r/min) with a defined flow rate (e.g., 2.0 mL/min).[10]

-

Detection : The eluent is monitored at a specific wavelength (e.g., 254 nm).[10]

-

Purity Analysis : The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).[10]

-

Structure Confirmation : The chemical structure is identified using Electrospray Ionization Mass Spectrometry (ESI-MS), ¹H-NMR, and ¹³C-NMR.[10]

In Vivo Sepsis Model (Cecal Ligation and Puncture)

The Cecal Ligation and Puncture (CLP) model is a standard method to induce experimental sepsis in mice and evaluate the efficacy of therapeutic agents like this compound.[3][7]

Caption: Experimental workflow for the CLP-induced sepsis model.

Biotin (B1667282) Pulldown Assay

This assay is used to confirm the direct binding of this compound to its target protein, STING.[4][7][8]

-

Cell Lysate Preparation : HEK293T cells are harvested and lysed. The supernatant containing cellular proteins is collected.[4][7]

-

Incubation : The cell lysate is incubated with biotin-labeled this compound (biotin-GS) or biotin alone (as a control) for several hours at 4°C.[4][7]

-

Capture : Streptavidin-conjugated agarose (B213101) beads are added to the mixture to capture the biotin-labeled complexes.[7]

-

Washing and Elution : The beads are washed to remove non-specific binders, and the protein complexes are then eluted.

-

Detection : The eluted proteins are separated by SDS-PAGE and visualized by Western blot using an anti-STING antibody to confirm the interaction.[7]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its ability to specifically inhibit key inflammatory pathways, such as STING and JAK2-STAT3 signaling, underscores its therapeutic potential for a range of conditions, including sepsis, neuroinflammatory disorders, and cancer. The detailed experimental protocols outlined in the literature provide a solid foundation for further investigation into its mechanisms of action and for advancing its development as a novel therapeutic agent. This guide serves as a valuable resource for scientists and researchers dedicated to exploring the full potential of this intriguing alkaloid.

References

- 1. This compound | CAS:38990-03-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 5. This compound supplier | CAS No : 38990-03-3| AOBIOUS [aobious.com]

- 6. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Gelsevirine as a STING-Specific Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. While essential for host defense, aberrant or chronic STING activation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, the development of specific STING inhibitors is a significant area of therapeutic research. This technical guide provides an in-depth overview of Gelsevirine (GS), a natural compound identified as a novel, specific inhibitor of the STING pathway. We detail its dual mechanism of action, present key quantitative data on its inhibitory efficacy, provide comprehensive experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental signaling cascade of the innate immune system.[1] It is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, or cellular damage.[2] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change in the STING dimer, leading to its activation and translocation from the ER to the Golgi apparatus.[1][4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an antimicrobial and inflammatory state.[3][5]

Given its central role, the STING pathway is tightly regulated.[6] However, dysregulation leading to constitutive activation can drive autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS).[7][8] This has spurred the search for potent and specific STING inhibitors, among which this compound has emerged as a promising candidate.[9][10]

This compound: A Dual-Mechanism STING Inhibitor

This compound is a natural compound that has been identified as a potent and specific inhibitor of STING signaling.[9][11] Research indicates that this compound employs a unique dual mechanism to suppress the pathway, targeting STING through both direct competitive inhibition and promotion of protein degradation.[9][10]

Competitive Binding to the STING CDN-Binding Pocket

This compound directly interferes with the initial activation step of STING. In silico docking analyses show that this compound fits into the same cyclic dinucleotide (CDN)-binding pocket on the STING C-terminal domain (CTD) that the natural ligand, cGAMP, occupies.[9] By competitively binding to this pocket, this compound locks the STING dimer in an inactive, open conformation.[9][10] This prevents the conformational changes necessary for STING to be activated and to translocate, thereby halting the downstream signaling cascade before it begins.[9] This direct binding has been confirmed by biophysical assays, including surface plasmon resonance (SPR).[9][10]

Promotion of TRIM21-Mediated Ubiquitination and Degradation

In addition to blocking its activation, this compound also actively promotes the destruction of the STING protein.[9][10] It achieves this by inducing K48-linked ubiquitination of STING, a process that marks the protein for degradation by the proteasome.[9] This ubiquitination is facilitated by the E3 ubiquitin ligase TRIM21, which this compound appears to upregulate and recruit.[9][10] This two-pronged approach—preventing activation while also clearing the protein—makes this compound a particularly effective inhibitor of the STING pathway.[9]

Quantitative Data: Inhibitory Potency and Binding Affinity

The efficacy of this compound as a STING inhibitor has been quantified through various biochemical and cell-based assays. The key metrics, IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant), demonstrate its potent activity.

| Parameter | Value | Cell Line / System | Description | Reference |

| IC50 | 0.766 µM | THP-1 cells | Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression. | [9] |

| Kd | 27.6 µM | Human STING-CTD | Binding affinity measured by Surface Plasmon Resonance (SPR). | [9] |

Table 1: Quantitative analysis of this compound's inhibitory activity and binding affinity to STING.

Notably, while its binding affinity (Kd) is in the micromolar range, its cellular inhibitory activity (IC50) is sub-micromolar. This enhanced cellular potency is attributed to its dual mechanism of action; it not only competitively binds to STING but also promotes its degradation.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding this compound's role as a STING inhibitor.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound as a STING inhibitor. These protocols are based on standard laboratory procedures and the methods described in the primary literature.[9]

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells and murine macrophage Raw264.7 cells are commonly used.[9] They should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin/Streptomycin.[9]

-

Treatment Regimen: Cells are typically pre-treated with this compound (e.g., at a concentration of 10 µM) for 6 hours.[9] Following pre-treatment, cells are stimulated with a STING agonist like 2'3'-cGAMP (5 µg/ml), ISD (2 µg/ml), or Poly(dA:dT) (5 µg/ml) for a period of 3 hours for mRNA analysis or shorter time points (1-3 hours) for protein phosphorylation analysis.[9]

Biotin Pull-Down Assay for Competitive Binding

This assay confirms the direct, competitive interaction between this compound and STING.

-

Preparation of Lysates: HEK293T cells are transfected with an expression plasmid for HA-tagged STING. After 24 hours, cells are lysed.[9]

-

Incubation: The cell lysate is incubated with biotinylated this compound (e.g., 5 µM) for 1 hour.[9]

-

Competition: For competition experiments, a 10-fold excess of non-biotinylated this compound (50 µM) or the natural ligand 2'3'-cGAMP is added to the incubation mixture.[9]

-

Pull-Down: Streptavidin-conjugated beads are added to the lysate to capture the biotinylated this compound and any bound proteins.

-

Washing: The beads are washed multiple times to remove non-specific binders.

-

Analysis: The captured proteins are eluted from the beads and analyzed by Western blot using an anti-HA antibody to detect STING. A reduced STING signal in the presence of excess non-biotinylated this compound or cGAMP confirms competitive binding.[9]

Western Blot for STING Pathway Activation

This method assesses the phosphorylation status of key proteins in the STING signaling cascade.

-

Protein Extraction: Following cell treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a polyacrylamide gel. For analyzing STING dimerization, a native-PAGE gel is used without SDS or reducing agents.[9]

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody & Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated forms of STING, TBK1, and IRF3 in this compound-treated samples indicates inhibition of the pathway.[9]

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression

This technique measures the effect of this compound on the transcription of STING-dependent genes.

-

RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, the synthesized cDNA, and specific primers for target genes (e.g., IFNB1, IL6, CXCL10) and a housekeeping gene (e.g., GAPDH).

-

Analysis: The reaction is run on a real-time PCR machine. The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene. A significant reduction in the mRNA levels of IFNB1, IL6, and CXCL10 in this compound-treated cells demonstrates its inhibitory effect.[9]

Conclusion and Future Directions

This compound presents a compelling profile as a specific inhibitor of the STING signaling pathway. Its novel dual mechanism, which combines competitive binding with the promotion of proteasomal degradation, results in potent suppression of STING-mediated inflammation.[9][10] The quantitative data and experimental evidence strongly support its potential as a therapeutic agent for STING-driven autoimmune and inflammatory diseases.[9] Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic utility, safety profile, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for researchers to further explore the activity of this compound and to discover and characterize other novel modulators of this critical innate immune pathway.

References

- 1. Computational study on new natural compound agonists of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. STING induces HOIP-mediated synthesis of M1 ubiquitin chains to stimulate NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 10. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Gelsevirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of Gelsevirine (B199093), an alkaloid found in the plant Gelsemium elegans. This document synthesizes available data from in vivo and in vitro studies to offer a detailed perspective on its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Pharmacokinetics in a Rodent Model

A recent study investigated the pharmacokinetic profile of several alkaloids, including this compound, following a single oral administration of Gelsemium elegans extract to female rats.[1][2] This research provides the first in vivo quantitative data on the absorption and elimination of this compound.

Experimental Protocol: In Vivo Pharmacokinetic Study[1][2]

A summary of the experimental methodology is provided below.

-

Animal Model: Female Sprague-Dawley rats.

-

Dosing: A single oral gavage of Gelsemium elegans powder suspension at a dose of 0.1 g/kg.

-

Sample Collection: Blood samples were collected from the orbital venous plexus at multiple time points: 0.083, 0.25, 0.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.

-

Analytical Method: Plasma concentrations of the alkaloids were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using a non-compartmental model to determine key pharmacokinetic parameters.

Pharmacokinetic Parameters

The study revealed that this compound is rapidly absorbed and slowly eliminated in female rats.[1][2] The key pharmacokinetic parameters for this compound and other related alkaloids from the study are summarized in the table below.

| Alkaloid | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) |

| This compound | < 0.5 | Data not individually specified | Data not individually specified | > 3 |

| Other Alkaloids | 0.083 - 0.8 | Data not individually specified | Data not individually specified | 1.58 - 32.80 |

| Data represents the range for 11 alkaloids from Gelsemium elegans for which pharmacokinetic parameters were determined. Specific values for this compound were not individually reported in the available literature.[1][2] |

In Vitro Metabolism

The metabolism of this compound has been investigated using liver microsomes from various species, providing insights into its biotransformation pathways.[3]

Experimental Protocol: In Vitro Metabolism Study[3]

-

System: Liver microsomes from humans, pigs, goats, and rats.

-

Method: this compound was incubated with the liver microsomes in the presence of an NADPH-generating system.

-

Analytical Technique: The metabolites were identified and characterized using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF/MS).

Metabolic Pathways

The in vitro studies identified six primary metabolites of this compound in human liver microsomes.[3] The metabolic transformations observed suggest the involvement of several key enzymatic reactions. Species-specific differences in the rate and profile of metabolite formation were also noted.[3]

Bioavailability

Currently, there is no published data on the absolute bioavailability of this compound. The in vivo study in rats was conducted using oral administration only, and therefore, a comparison with intravenous administration to determine the fraction of the absorbed dose is not yet possible.[1][2]

Discussion and Future Directions

The available data indicates that this compound is rapidly absorbed following oral administration in rats, with a prolonged elimination half-life. Metabolism appears to be a significant route of clearance, with several metabolites identified in vitro.

To build a more complete pharmacokinetic profile of this compound, future research should focus on:

-

Determining the absolute bioavailability of this compound through intravenous administration studies in relevant animal models.

-

Conducting pharmacokinetic studies in other species to understand inter-species variability.

-

Identifying the specific cytochrome P450 (CYP) isoforms responsible for this compound metabolism.

-

Characterizing the pharmacological activity and toxicological profile of the identified metabolites.

-

Investigating the tissue distribution of this compound to identify potential sites of accumulation.

A thorough understanding of these pharmacokinetic properties is essential for the further development of this compound as a potential therapeutic agent and for ensuring its safe and effective use.

References

Gelsevirine: A Novel Analgesic Agent Targeting Spinal Glycine Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Gelsevirine, an alkaloid derived from the Gelsemium genus of flowering plants, is emerging as a significant compound of interest in the field of pain research.[1] Preclinical studies have demonstrated its potent analgesic effects across various pain models, including inflammatory, neuropathic, and cancer-related pain.[1][2] This document provides a comprehensive overview of the current understanding of this compound's analgesic properties, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Modulation of Spinal α3 Glycine (B1666218) Receptors

This compound's primary analgesic activity is mediated through its interaction with glycine receptors (GlyRs) in the spinal cord.[1][2][3] GlyRs are crucial ligand-gated ion channels that mediate inhibitory neurotransmission, playing a key role in modulating nociceptive signals in the dorsal horn of the spinal cord.[4][5][6]

Research indicates that this compound acts as a positive allosteric modulator, specifically targeting the α3 subunit of the glycine receptor (α3 GlyR).[1][2][3] This targeted action is significant, as enhancing inhibitory glycinergic neurotransmission is a promising strategy for reducing chronic pain symptoms.[5] The activation of spinal α3 GlyRs by this compound leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of pain signal transmission. This mechanism has been validated by studies showing that the analgesic effects of this compound are blocked by the GlyR antagonist strychnine (B123637) and are nearly eliminated by the genetic knockdown of the α3 GlyR subunit.[2]

Furthermore, the activation of this pathway may also involve the downstream biosynthesis of the neurosteroid allopregnanolone, which contributes to the overall antinociceptive effect.[1]

A noteworthy characteristic of this compound is its ability to produce potent and specific antinociception in chronic pain states without inducing apparent tolerance after repeated administration, a significant advantage over traditional opioid analgesics.[2]

Below is a diagram illustrating the proposed signaling pathway for this compound's analgesic action.

Quantitative Efficacy in Preclinical Pain Models

The analgesic efficacy of this compound and its related alkaloids, such as Gelsenicine, has been quantified in several standard preclinical pain models. The data consistently demonstrate dose-dependent antinociceptive effects.

| Pain Model | Compound | Administration | Effective Dose (ED50) | Key Findings |

| Inflammatory Pain | ||||

| Acetic Acid-Induced Writhing (Mice) | Gelsenicine | Subcutaneous | 10.4 µg/kg[7] | Dose-dependent reduction in writhing behavior. |

| Formalin-Induced Tonic Pain (Mice) | Gelsenicine | Subcutaneous | 7.4 µg/kg[7] | Significant attenuation of nociceptive behaviors. |

| Formalin-Induced Tonic Pain (Rats) | Gelsemine | Intrathecal | 0.5 - 0.6 µg[2] | Potent and specific antinociception. |

| Neuropathic Pain | ||||

| Chronic Constriction Injury (CCI) (Mice) | Gelsenicine | Subcutaneous | 9.8 µg/kg[7] | Attenuated thermal hyperalgesia; sustained effect. |

| Spinal Nerve Ligation (SNL) (Rats) | Gelsemine | Intrathecal | 0.5 - 0.6 µg[2] | Dose-dependent reversal of mechanical allodynia. |

| Cancer Pain | ||||

| Bone Cancer (Walker 256) (Rats) | Gelsemine | Intrathecal | 0.5 - 0.6 µg[2][3] | Reversed mechanical allodynia without tolerance. |

Experimental Protocols and Methodologies

The evaluation of this compound's analgesic properties relies on standardized and validated animal models of pain. A general workflow for these in vivo studies is outlined below.

Key Methodological Details:

-

Animal Models:

-

Neuropathic Pain (Chronic Constriction Injury - CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia, mimicking human neuropathic pain conditions.[7]

-

Inflammatory Pain (Formalin Test): Subcutaneous injection of a dilute formalin solution into the paw induces a biphasic pain response. The first phase is acute neurogenic pain, and the second is a tonic inflammatory pain, allowing for the assessment of efficacy against different pain types.[2][7]

-

Visceral Pain (Acetic Acid Writhing Test): Intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors, which is a common model for screening visceral analgesics.[7]

-

-

Drug Administration:

-

Intrathecal (i.t.) Injection: Delivers the compound directly into the cerebrospinal fluid in the spinal subarachnoid space, allowing for the specific investigation of spinal mechanisms of action.[2]

-

Subcutaneous (s.c.) Injection: A common systemic administration route used to assess the overall analgesic effect of the compound after absorption and distribution.[7]

-

-

Behavioral Assessments:

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined as a measure of sensitivity to non-noxious stimuli.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) focused on the paw. The latency to paw withdrawal is recorded as an indicator of heat sensitivity.

-

Nociceptive Behaviors: In the formalin and writhing tests, the frequency and duration of specific behaviors (e.g., paw licking, flinching, writhing) are quantified as a direct measure of the pain response.[7]

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for chronic pain. Its unique mechanism of action, targeting spinal α3 glycine receptors, offers a novel pathway for analgesia that is distinct from opioids and NSAIDs.[1][2] The potent efficacy in multiple, mechanistically distinct animal models, coupled with a lack of tolerance development, underscores its therapeutic potential.[2] For drug development professionals, this compound and its analogs represent a promising new class of non-opioid analgesics that warrant further investigation, including detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, safety pharmacology, and eventual translation into clinical trials.

References

- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gelsenicine from Gelsemium elegans attenuates neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Activity of Gelsevirine: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anxiolytic properties of gelsevirine (B199093), a major alkaloid derived from the Gelsemium plant genus. For a comprehensive understanding, its pharmacological profile is presented in comparison with other significant alkaloids from the same genus, namely gelsemine (B155926) and koumine (B8086292). This document synthesizes preclinical data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in the field of anxiolytic therapeutics.

Quantitative Comparison of Anxiolytic Activity

The anxiolytic effects of this compound, gelsemine, and koumine have been evaluated in various preclinical models of anxiety. The following tables summarize the available quantitative data to facilitate a comparative assessment of their potency and efficacy.

In Vivo Behavioral Studies

The following table outlines the effective doses of this compound and its comparator alkaloids in established rodent models of anxiety. It is important to note that while potent anxiolytic effects are reported for this compound, comprehensive dose-response studies yielding specific ED50 values are not as readily available in the current literature as they are for gelsemine and koumine, limiting a direct potency comparison.

| Alkaloid | Animal Model | Effective Dose Range | Key Findings |

| This compound | Elevated Plus Maze (EPM), Light-Dark Transition (LDT) | Not explicitly defined in dose-response studies, but noted to have potent anxiolytic effects[1] | Exhibits potent anxiolytic effects.[1] |

| Gelsemine | Elevated Plus Maze (EPM), Light-Dark Transition (LDT), Open Field Test (OFT) | 0.4 - 10 mg/kg (mice) | Alleviated anxiety-like behaviors in a chronic unpredictable mild stress model.[2] |

| Koumine | Elevated Plus Maze (EPM), Open Field Test (OFT), Vogel Conflict Test (VCT) | 0.5 - 1.5 mg/kg (mice) | Demonstrated significant anxiolytic effects. |

| Diazepam (Reference) | Elevated Plus Maze (EPM), Open Field Test (OFT), Light-Dark Transition (LDT) | 1-5 mg/kg (mice/rats) | Standard benzodiazepine (B76468) anxiolytic used as a positive control. |

In Vitro Receptor Interaction

Recent studies have begun to elucidate the molecular targets of these alkaloids. The following table presents the half-maximal inhibitory concentration (IC50) values for their interaction with the GABAA receptor, a key target for many anxiolytic drugs.

| Alkaloid | Receptor Target | IC50 Value (µM) |

| This compound | GABAA Receptor | 251.5 |

| Gelsemine | GABAA Receptor | 170.8 |

| Koumine | GABAA Receptor | 142.8 |

Mechanistic Insights: Signaling Pathways

The anxiolytic effects of Gelsemium alkaloids are believed to be mediated through multiple signaling pathways. While the precise mechanisms of this compound are still under active investigation, research on gelsemine and koumine provides a valuable framework.

Glycine (B1666218) Receptor and Neurosteroid Synthesis Pathway

A prominent hypothesis for the anxiolytic action of these alkaloids involves the modulation of the inhibitory glycine receptor (GlyR) and the subsequent synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABAA receptor.

Koumine-Specific TSPO-Neurosteroid-HPA Axis Pathway

For koumine, a more specific pathway involving the translocator protein (TSPO) and the hypothalamic-pituitary-adrenal (HPA) axis has been proposed.

Gelsemine-Associated NLRP3 and CREB/BDNF Pathways

In models of chronic stress-induced anxiety, gelsemine has been shown to modulate inflammatory and neurotrophic pathways.[2]

References

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The inflammatory cascade in sepsis is complex, with the stimulator of interferon genes (STING) signaling pathway emerging as a critical mediator of excessive inflammation. Recent research has identified Gelsevirine, a natural alkaloid, as a potent and specific inhibitor of STING. This technical guide provides an in-depth overview of the role of this compound in mitigating STING-related inflammation in sepsis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction: The STING Pathway in Sepsis

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] In the context of sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), including microbial and host-derived dsDNA, can trigger the activation of the cGAS-STING pathway.[1] This activation leads to the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines, which, when uncontrolled, contribute to the systemic inflammation, organ damage, and high mortality associated with sepsis.[2][3] The detrimental role of STING activation in sepsis has been well-documented, making it a promising therapeutic target.[4]

This compound: A Dual-Action STING Inhibitor

This compound (GS) is an alkaloid that has been shown to potently inhibit the STING signaling pathway through a novel, dual mechanism of action.[4][5]

Competitive Binding to the STING Dimer

In silico docking analysis and surface plasmon resonance (SPR) studies have demonstrated that this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[4][5] This competitive binding prevents the natural STING agonist, 2'3'-cGAMP, from activating the protein, thereby locking STING in an inactive conformation.[4]

Promotion of STING Degradation

In addition to competitive inhibition, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of the STING protein.[4][5] This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[4][5] By actively reducing the cellular levels of STING, this compound provides a sustained suppression of the pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: this compound Binding Affinity and In Vitro Inhibitory Activity [6]

| Parameter | Value | Description |

| Binding Affinity (Kd) | 27.6 μM | Dissociation constant for this compound binding to the human STING protein, determined by surface plasmon resonance. |

| IC50 | 0.766 μM | Half-maximal inhibitory concentration for the suppression of 2'3'-cGAMP-induced interferon-β (IFN-β) expression. |

Table 2: In Vivo Efficacy of this compound in a Cecal Ligation and Puncture (CLP) Sepsis Model [6]

| Parameter | Control (CLP) | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Survival Rate | Significantly lower | Significantly improved | Significantly improved |

| Serum IL-6 | Elevated | Significantly reduced | Significantly reduced |

| Serum TNF-α | Elevated | Significantly reduced | Significantly reduced |

| Lung Injury Score | High | Significantly reduced | Significantly reduced |

| Lung Wet-to-Dry Ratio | Increased | Significantly reduced | Significantly reduced |

| BALF Protein | Increased | Significantly reduced | Significantly reduced |

| Serum BUN | Elevated | Significantly reduced | Significantly reduced |

| Serum Creatinine | Elevated | Significantly reduced | Significantly reduced |

| Serum AST | Elevated | Significantly reduced | Significantly reduced |

| Serum ALT | Elevated | Significantly reduced | Significantly reduced |

BALF: Bronchoalveolar Lavage Fluid; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely accepted preclinical model that mimics the polymicrobial nature of human abdominal sepsis.[4]

-

Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured with a needle of a specific gauge to induce sepsis. A small amount of fecal matter may be extruded to ensure patency. The cecum is returned to the peritoneal cavity, and the incision is closed.

-

This compound Administration: this compound (10 or 20 mg/kg) or a vehicle control is administered intraperitoneally 5 hours after the CLP surgery.[7]

-

Monitoring and Sample Collection: Mice are monitored for survival. For mechanistic studies, animals are sacrificed at a predetermined time point (e.g., 15 hours post-CLP), and blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lung, liver, kidney) are collected for analysis.[6]

Cell Culture and STING Activation

-

Cell Lines: Murine macrophage-like Raw264.7 cells, human monocytic THP-1 cells, and human embryonic kidney HEK293T cells are commonly used.

-

This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 10 μM) for a specified duration (e.g., 6 hours).

-

STING Agonist Stimulation: The STING pathway is activated by treating the cells with agonists such as 2'3'-cGAMP (5 μg/ml), interferon stimulatory DNA (ISD; 2 μg/ml), or Poly(dA:dT) (5 μg/ml) for a defined period (e.g., 3 hours).[6]

Western Blotting for STING Pathway Proteins

-

Cell Lysis and Protein Quantification: Cells or homogenized tissues are lysed, and protein concentrations are determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies against total and phosphorylated forms of STING, TBK1, IRF3, and p65, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using a chemiluminescence detection system.[6][8]

Immunofluorescence for Immune Cell Infiltration

-

Tissue Preparation: Lung tissues are fixed, embedded in paraffin, and sectioned.

-

Staining: Tissue sections are stained with primary antibodies against macrophage (e.g., F4/80) and neutrophil (e.g., S1009A) markers.

-

Visualization: Fluorescently labeled secondary antibodies are used for visualization under a fluorescence microscope.[6]

This compound-STING Binding Assays

-

Surface Plasmon Resonance (SPR): Recombinant human STING protein is immobilized on a sensor chip. This compound at various concentrations is flowed over the chip, and the binding kinetics and affinity (Kd) are measured.[6]

-

Biotin Pull-Down Assay: Biotinylated this compound is incubated with cell lysates containing HA-tagged STING. Streptavidin-conjugated beads are used to pull down the biotinylated this compound and any bound proteins. The presence of STING is detected by Western blotting for the HA tag.[6]

STING Ubiquitination Assay

-

Transfection: HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

-

Treatment: Cells are treated with this compound or a vehicle control.

-

Immunoprecipitation: STING is immunoprecipitated from cell lysates using an anti-HA antibody.

-

Detection: The immunoprecipitated samples are analyzed by Western blotting with an anti-Flag antibody to detect ubiquitinated STING.[6]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental designs.

References

- 1. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Gelsevirine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a complex indole (B1671886) alkaloid isolated from the traditional Chinese medicinal plant Gelsemium elegans, has garnered significant attention for its diverse pharmacological activities. Historically used for its analgesic, anti-inflammatory, and anxiolytic properties, recent research has unveiled its potent and specific inhibitory action on the Stimulator of Interferon Genes (STING) signaling pathway. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and a thorough examination of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The genus Gelsemium, encompassing highly toxic flowering plants, has a long and storied history in traditional Chinese medicine, where it has been used for centuries to treat a variety of ailments, including pain, inflammation, and anxiety. This compound is one of the principal alkaloids isolated from Gelsemium elegans Benth. While the plant's toxicity necessitated careful use, its potent biological effects spurred scientific investigation into its chemical constituents. The isolation and structural elucidation of this compound marked a significant step in understanding the pharmacology of Gelsemium alkaloids.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |

| Molecular Weight | 352.43 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in Methanol (B129727) (1-10 mg/ml), Soluble in DMSO | [1][2] |

| Purity | ≥98% (by HPLC) | [1][2] |

Note: Data on melting point and optical rotation were not available in the searched literature.

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H and ¹³C NMR Spectroscopy: While the search results confirm the use of ¹H and ¹³C NMR for structure confirmation, a complete dataset with chemical shift assignments and coupling constants was not explicitly available in the provided snippets. The structural complexity of this compound necessitates two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Isolation and Synthesis

Isolation from Natural Sources

Experimental Protocol: Isolation of this compound from Gelsemium elegans

The following is a generalized protocol based on methods described in the literature. Specific details may vary between different research groups.

-

Plant Material and Extraction:

-

Dried and powdered aerial parts of Gelsemium elegans are extracted with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The extraction process is often repeated multiple times to ensure maximum yield.

-

The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) water).

-

The alkaline solution is then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the crude alkaloids.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to chromatographic separation.

-

High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the one-step separation and purification of this compound.

-

A typical two-phase solvent system for HSCCC is chloroform-methanol-0.1 M hydrochloric acid (4:4:2, v/v/v).

-

-

Alternatively, column chromatography on silica (B1680970) gel or alumina (B75360) can be used, with a gradient elution system of solvents like chloroform (B151607) and methanol.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Fractions containing this compound are combined and concentrated.

-

-

Final Purification and Characterization:

-

The enriched this compound fraction is further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

The purity of the final compound is assessed by analytical HPLC.

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ESI-MS, ¹H NMR, and ¹³C NMR.

-

Total Synthesis

The first total synthesis of this compound was a significant achievement in organic chemistry, accomplished by the research group of Eric M. Ferreira at the University of Georgia.

Key Synthetic Strategy: Photo-induced Thiyl-Radical Catalyzed (3+2) Cycloaddition

While the detailed step-by-step protocol from the primary literature was not fully available in the search results, the key strategic element has been reported. The synthesis laid a foundation for accessing not only this compound but also other related Gelsemium alkaloids. The development of this novel cycloaddition reaction was a critical innovation in constructing the complex polycyclic core of the molecule. Further details would require consulting the full publication by Ke, Yan-Ting, and Ferreira, Eric M.

Mechanism of Action: Inhibition of the STING Signaling Pathway

Recent groundbreaking research has identified this compound as a novel and specific inhibitor of the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[3][4]

Signaling Pathway Diagram

Caption: this compound inhibits the STING signaling pathway.

Experimental Protocol: Investigating STING Inhibition

The following protocols are based on methodologies described for demonstrating this compound's effect on the STING pathway.[4][5]

-

Cell Culture and Treatment:

-

Macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are cultured under standard conditions.

-

Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 6 hours).

-

Following pre-treatment, cells are stimulated with STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), or poly(dA:dT) to activate the STING pathway.

-

-

Analysis of Gene Expression (RT-qPCR):

-

Total RNA is extracted from the cells after treatment.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR is carried out to measure the mRNA expression levels of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

-

Protein Analysis (Western Blotting):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against STING, phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated p65 (p-p65) to assess the activation of the signaling cascade.

-

An antibody against a loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

-

Binding Affinity Assays:

-

Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (Kd) of this compound to purified STING protein in real-time.

-

Biotin Pull-down Assay: A biotinylated version of this compound is incubated with cell lysates containing STING. Streptavidin beads are then used to pull down the biotinylated this compound and any interacting proteins, which are subsequently analyzed by Western blotting for the presence of STING.

-

-

Ubiquitination Assay:

-

Cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

-

Following treatment with this compound, cells are lysed, and STING is immunoprecipitated using an anti-HA antibody.

-

The immunoprecipitates are then analyzed by Western blotting with an anti-Flag antibody to detect ubiquitinated STING. Specific antibodies against different ubiquitin linkages (e.g., K48, K63) can be used to determine the type of ubiquitination.

-

Detailed Mechanism of STING Inhibition

This compound exerts its inhibitory effect on the STING pathway through a dual mechanism:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[3][4] This binding locks STING in an inactive, open conformation, thereby preventing its dimerization and subsequent activation by its natural ligand, 2'3'-cGAMP.[4] The binding affinity (Kd) of this compound to STING has been determined to be 27.6 µM.[1]

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING.[3][4] This process is likely mediated by the E3 ubiquitin ligase TRIM21, which this compound upregulates and recruits to the STING protein.[3][4]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a drug.

In Vitro Metabolism

Studies using liver microsomes from humans, pigs, goats, and rats have shown that this compound undergoes metabolism, with some qualitative and quantitative differences observed between species.[5] This suggests that the metabolic pathways of this compound may vary across different organisms, a crucial consideration for preclinical and clinical development.

In Vivo Pharmacokinetics

While detailed in vivo ADME data for this compound was not available in the searched literature, in vivo studies in a mouse model of sepsis induced by cecal ligation and puncture (CLP) have demonstrated the efficacy of this compound.[4] Post-operative administration of this compound (10 and 20 mg/kg) significantly extended the survival period and mitigated acute organ damage in these animals.[4] These findings suggest that this compound possesses a pharmacokinetic profile that allows it to reach therapeutic concentrations in vivo. Further dedicated pharmacokinetic studies are warranted to fully characterize its ADME properties.

Preclinical and Potential Therapeutic Applications

The discovery of this compound as a STING inhibitor has opened up new avenues for its therapeutic application.

-

Sepsis and Inflammatory Diseases: Given the detrimental role of STING activation in the hyperinflammation associated with sepsis, this compound's ability to mitigate this signaling cascade makes it a promising candidate for the treatment of sepsis and other inflammatory conditions.[4]

-

Autoimmune Disorders: Dysregulation of the STING pathway is implicated in various autoimmune diseases. By inhibiting STING, this compound could potentially be used to treat these conditions.

-

Analgesia and Anxiolysis: The traditional uses of Gelsemium for pain and anxiety suggest that this compound may also have effects on the central nervous system, potentially through modulation of glycine (B1666218) receptors.

Conclusion

This compound, a natural product with a rich history in traditional medicine, has emerged as a scientifically validated lead compound with a novel mechanism of action. Its specific inhibition of the STING signaling pathway provides a strong rationale for its further investigation and development as a therapeutic agent for sepsis, inflammatory disorders, and potentially other conditions. This technical guide has summarized the current knowledge on the discovery, history, chemical properties, synthesis, and pharmacology of this compound, providing a solid foundation for future research and development endeavors. The detailed experimental protocols and compiled data herein are intended to facilitate the work of scientists and researchers in unlocking the full therapeutic potential of this remarkable molecule.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. preprints.org [preprints.org]

- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsevirine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a prominent monoterpenoid indole (B1671886) alkaloid isolated from the Gelsemium genus, has emerged as a compound of significant interest in pharmacological research. Traditionally recognized for its toxic properties, recent scientific investigations have unveiled its potential therapeutic applications, particularly in the realms of neuroprotection, anti-inflammatory processes, and sepsis management. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its associated signaling pathways. The primary focus is on its modulatory effects on the STING and JAK2-STAT3 signaling cascades, which are central to its observed therapeutic effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering a foundational understanding of this compound's promise as a novel therapeutic agent.

Introduction

This compound is an active alkaloid derived from Gelsemium elegans Benth., a plant with a history in traditional Chinese medicine.[1] While the genus is known for its toxicity, isolated compounds like this compound are being explored for their pharmacological benefits, which include analgesic, anti-inflammatory, and anxiolytic activities.[1][2] This guide will delve into the preclinical evidence supporting the therapeutic potential of this compound, with a focus on its molecular mechanisms.

Anti-Inflammatory and Sepsis Treatment Potential

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of sepsis, a life-threatening condition driven by an uncontrolled inflammatory response.[1][3]

Mechanism of Action: STING Signaling Pathway Inhibition

This compound acts as a novel specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][3] This pathway is crucial for detecting cytosolic DNA from pathogens or damaged host cells, triggering an innate immune response. In sepsis, overactivation of the STING pathway can lead to excessive inflammation and organ damage.[3]

This compound inhibits STING signaling through a dual mechanism:

-

Competitive Binding: It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][3]

-

Promotion of Degradation: this compound promotes K48-linked ubiquitination and subsequent degradation of STING, likely by upregulating and recruiting the E3 ligase TRIM21.[1][3]

dot

Caption: this compound's inhibition of the STING signaling pathway.

Quantitative Data from Preclinical Sepsis Models

Studies utilizing a cecal ligation and puncture (CLP) mouse model of sepsis have provided quantitative evidence of this compound's efficacy.

| Parameter | Model | Treatment Group | Result | Reference |

| Survival Rate | CLP-induced sepsis in mice | This compound (10 or 20 mg/kg) | Dose-dependently increased survival rate compared to untreated sepsis mice. | [1] |

| Inflammatory Cytokines | Macrophages stimulated with STING agonists | This compound | Potently inhibited interferon and inflammatory cytokine induction. | [1] |

| Organ Damage | CLP-induced sepsis in mice | This compound (10 or 20 mg/kg) | Mitigated acute organ damage. | [3] |

| STING Pathway Markers | Lungs of CLP mice | This compound (10 or 20 mg/kg) | Dose-dependently downregulated STING expression and suppressed phosphorylation of TBK1 and p65. | [2] |

Experimental Protocol: CLP-Induced Sepsis Model

The following is a generalized protocol for inducing sepsis in mice via CLP, as referenced in studies on this compound.

-

Anesthesia: Anesthetize 2-month-old C57BL/6J mice.

-

Surgical Procedure: Perform a midline laparotomy to expose the cecum.

-

Ligation and Puncture: Ligate the cecum below the ileocecal valve and puncture it with a needle.

-

Closure: Return the cecum to the peritoneal cavity and close the abdominal incision.

-

This compound Administration: Administer this compound (10 or 20 mg/kg) intraperitoneally 5 hours after CLP surgery.

-

Monitoring and Sample Collection: Monitor survival rates. For mechanistic studies, sacrifice mice 15 hours after surgery to collect blood, bronchoalveolar lavage fluid (BALF), and lung tissues for analysis of inflammatory markers and organ damage.[1][2]

Neuroprotective Effects

This compound has shown significant promise in protecting against neuronal damage, particularly in the context of ischemic stroke.

Mechanism of Action: JAK2-STAT3 Signaling Pathway Regulation

In the context of ischemic stroke, this compound's neuroprotective effects are attributed to its ability to downregulate neuroinflammation by inhibiting the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway in microglia.

-

JAK2 Inhibition: this compound directly binds to and inhibits the kinase activity of JAK2.

-

STAT3 Phosphorylation Reduction: By inhibiting JAK2, this compound prevents the phosphorylation of STAT3.

-

Reduced Microglial Activation: This leads to a decrease in the over-activation of microglia, reducing the production of inflammatory factors and reactive oxygen species (ROS).[4]

dot

Caption: this compound's modulation of the JAK2-STAT3 signaling pathway.

Quantitative Data from Preclinical Stroke Models

The middle cerebral artery occlusion (MCAO) mouse model has been instrumental in quantifying the neuroprotective effects of this compound.

| Parameter | Model | Treatment Group | Result | Reference |

| Infarct Volume | MCAO mice | This compound | Significantly improved infarct volume. | [4] |

| Neurological Function | MCAO mice | This compound | Significantly improved Bederson score and neurobiological function. | [4] |

| Neuronal Apoptosis | MCAO mice | This compound | Reduced apoptosis of neurons. | [4] |

| Microglial Activation | Ischemia penumbra in MCAO mice | This compound | Significantly decreased over-activated microglia. | [4] |

Experimental Protocol: MCAO Mouse Model

The following is a generalized protocol for the MCAO model used in this compound research.

-

Anesthesia: Anesthetize male C57BL/6 mice with isoflurane.

-

Surgical Procedure: Expose the common carotid artery, external carotid artery, and internal carotid artery.

-

Occlusion: Insert a monofilament into the internal carotid artery to occlude the middle cerebral artery.

-

This compound Administration: Administer this compound one hour before MCAO and again at the onset of reperfusion 24 hours after MCAO.

-

Reperfusion: After a defined period (e.g., 24 hours), withdraw the filament to allow reperfusion.

-

Assessment: Evaluate infarct volume using TTC staining and assess neurological function through behavioral tests.[4]

Anxiolytic Potential

While much of the research on the anxiolytic properties of Gelsemium has focused on the alkaloid gelsemine (B155926) or the whole plant extract, this compound has also been noted for its potential in this area.[1][4] Studies suggest that alkaloids from Gelsemium, including this compound, may exert anxiolytic-like effects.

Preclinical Evidence

Preclinical studies often employ behavioral models to assess anxiety in rodents.

| Behavioral Test | Animal Model | Treatment | Outcome | Reference |

| Elevated Plus Maze | Mice | Methanol extract of G. sempervirens (containing this compound) | Increased open arm entries and time spent in open arms. | [5] |

| Light-Dark Box Test | Mice | G. sempervirens dilutions | Increased time spent in the light compartment. | [6][7] |

It is important to note that more research specifically isolating the effects of this compound in these models is warranted to fully elucidate its anxiolytic potential.

Anti-Cancer Potential

The anti-cancer properties of this compound are an emerging area of research. Studies have primarily investigated the effects of the broader Gelsemium elegans extract or other constituent alkaloids like sempervirine. However, this compound is commercially available for research and is often included in studies of G. elegans alkaloids for their anti-tumor effects.

In Vitro Studies

-

Cytotoxicity: A study on the crude extract of G. elegans leaves, which contains this compound, demonstrated high cytotoxicity against the human ovarian cancer cell line CaOV-3, with an IC50 value of 5 µg/ml after 96 hours of incubation. The same extract showed less toxicity against the MDA-MB-231 breast cancer cell line, suggesting some selectivity.

-

Mechanism: Other alkaloids from G. elegans, such as sempervirine, have been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells by regulating the Wnt/β-catenin pathway. While not directly demonstrated for this compound, this suggests a potential avenue for its anti-cancer action that warrants further investigation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with multifaceted pharmacological activities. Its well-defined mechanisms of action in inhibiting the STING and JAK2-STAT3 signaling pathways provide a strong rationale for its development in treating inflammatory conditions, sepsis, and ischemic stroke. The quantitative preclinical data robustly support these applications.

Future research should focus on:

-

Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicology of this compound are essential for its translation to clinical settings.

-

Anxiolytic and Anti-Cancer Mechanisms: Further investigation is needed to specifically delineate the mechanisms and efficacy of this compound in anxiety and cancer, distinguishing its effects from other Gelsemium alkaloids.

-

Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in validating the therapeutic potential of this compound in human diseases.

This technical guide consolidates the current knowledge on this compound, highlighting its significant potential and paving the way for future research and development endeavors.

References

- 1. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]